[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate
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Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexyl group, a carbamoyl group, and a dichlorothiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-dichlorothiophene-3-carboxylic acid: This can be achieved through the chlorination of thiophene-3-carboxylic acid using reagents such as thionyl chloride.
Formation of the ester: The carboxylic acid is then esterified with an appropriate alcohol, such as methanol, in the presence of a catalyst like sulfuric acid.
Introduction of the cyanocyclohexyl group: This step involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexylamine intermediate.
Coupling reaction: The final step is the coupling of the ester with the cyanocyclohexylamine intermediate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.
Inhibiting specific biochemical reactions: Leading to changes in cellular processes and functions.
Interacting with nucleic acids: Potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate can be compared with other similar compounds, such as:
[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxamide: Similar structure but with an amide group instead of an ester.
This compound analogs: Variations in the substituents on the thiophene ring or the cyanocyclohexyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,5-dichlorothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S/c15-10-6-9(12(16)22-10)13(20)21-7-11(19)18-14(8-17)4-2-1-3-5-14/h6H,1-5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVUWPPHRJBASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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